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Compound of Interest

Compound Name:
5H,6H,7H,8H,9H-pyrido[2,3-

d]azepine

Cat. No.: B3090442 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal

chemistry, demonstrating significant potential as a versatile inhibitor of various tyrosine kinases.

These kinases are crucial mediators of cellular signaling pathways, and their dysregulation is a

hallmark of numerous diseases, particularly cancer. This guide provides a comparative analysis

of the structure-activity relationships (SAR) of pyrido[2,3-d]pyrimidine derivatives, supported by

experimental data, to inform the rational design of next-generation tyrosine kinase inhibitors.

Quantitative SAR Analysis: A Comparative Overview
The inhibitory potency of pyrido[2,3-d]pyrimidine derivatives is highly dependent on the nature

and position of substituents on the core scaffold. The following tables summarize the in vitro

inhibitory activities (IC50) of representative compounds against several key tyrosine kinases,

including Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor

(FGFR), Platelet-Derived Growth Factor Receptor (PDGFr), and Src kinase.

Table 1: SAR of 7-substituted Pyrido[2,3-d]pyrimidines
against various Tyrosine Kinases
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R1
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n 7)
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R3
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PDGFr
IC50
(µM)

FGFr
IC50
(µM)

EGFr
IC50
(µM)

c-src
IC50
(µM)

4a -H Phenyl -NH2 > 50 > 50 > 50 25

4b (PD-

089828)

-NH-CO-

N(CH3)3

2,6-

dichlorop

henyl

-NH2
1.11[1][2]

[3]

0.13[1][2]

[3]

0.45[1][2]

[3]

0.22[1][2]

[3]

4c
-NH-CO-

N(CH3)3

2,6-

dimethylp

henyl

-NH2 0.49 0.10 0.15 0.09

4d
-NH-CO-

N(CH3)3

2,3,5,6-

tetrameth

ylphenyl

-NH2 1.8 0.08 1.1 1.9

4e
-NH-CO-

N(CH3)3

3,5-

dimethox

yphenyl

-NH2 > 50[1][3]
0.060[1]

[3]
> 50[1][3] > 50[1][3]

Data compiled from multiple sources.[1][2][3]

Key SAR Insights from Table 1:

A urea-containing substituent at the 7-position is crucial for broad-spectrum tyrosine kinase

inhibition, as demonstrated by the significant increase in activity of compound 4b compared

to the unsubstituted 4a.

Substitution on the phenyl ring at the 6-position significantly influences both potency and

selectivity. Ortho-substitution with chloro or methyl groups (as in 4b and 4c) generally leads

to potent, broad-spectrum inhibitors.[2]

The introduction of 3',5'-dimethoxy substituents on the phenyl ring at the 6-position, as seen

in compound 4e, results in a highly selective inhibitor of FGFR.[1][3]

Table 2: SAR of 2-substituted Pyrido[2,3-d]pyrimidines
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PDGFr
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FGFr
IC50
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IC50
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c-src
IC50
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4b
-NH-CO-

N(CH3)3

2,6-

dichlorop

henyl

-NH2
1.11[1][2]

[3]

0.13[1][2]

[3]

0.45[1][2]

[3]

0.22[1][2]

[3]

6c (PD-

161570)

-NH-CO-

N(CH3)3

2,6-

dichlorop

henyl

-NH-

(CH2)4-

N(C2H5)

2

0.03 0.04 0.02 0.02

Data compiled from multiple sources.[1][2][3]

Key SAR Insights from Table 2:

Modification of the 2-amino group can dramatically enhance potency. The introduction of a

[4-(diethylamino)butyl]amino side chain at the 2-position, as in compound 6c, led to a

significant increase in inhibitory activity across all tested kinases compared to the parent

compound 4b.[1][2]

Table 3: Pyrido[2,3-d]pyrimidines as EGFRL858R/T790M
Inhibitors

Compound Kinase Inhibitory Activity IC50 (nM)

B1 13[4][5]

Data compiled from multiple sources.[4][5]

Key SAR Insights from Table 3:

The pyrido[2,3-d]pyrimidine scaffold can be adapted to target specific mutant forms of

kinases. Compound B1 demonstrates potent inhibitory activity against the drug-resistant

EGFRL858R/T790M mutant.[4][5]
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Experimental Protocols
In Vitro Tyrosine Kinase Inhibition Assay (General
Protocol)
The inhibitory activity of the pyrido[2,3-d]pyrimidine derivatives against specific tyrosine kinases

is typically determined using an in vitro enzyme-linked immunosorbent assay (ELISA).

Plate Coating: 96-well microtiter plates are coated with a substrate peptide specific for the

kinase of interest (e.g., poly(Glu, Tyr) 4:1 for EGFR).

Kinase Reaction: The purified recombinant tyrosine kinase enzyme is incubated in the

coated wells with the test compound at various concentrations, ATP, and other necessary co-

factors in a kinase reaction buffer.

Phosphorylation: The kinase reaction is allowed to proceed for a defined period (e.g., 30-60

minutes) at a controlled temperature (e.g., 30°C), during which the substrate is

phosphorylated.

Detection: The reaction is stopped, and the level of substrate phosphorylation is quantified

using a specific anti-phosphotyrosine antibody conjugated to an enzyme (e.g., horseradish

peroxidase).

Signal Generation: A chromogenic or chemiluminescent substrate for the conjugated enzyme

is added, and the resulting signal is measured using a plate reader.

IC50 Determination: The concentration of the test compound that inhibits 50% of the kinase

activity (IC50) is calculated by plotting the percentage of inhibition against the compound

concentration.

Cell Proliferation Assay (MTT Assay)
The anti-proliferative activity of the compounds on cancer cell lines is commonly assessed

using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5]

Cell Seeding: Cancer cells (e.g., NCI-H1975, A549) are seeded in 96-well plates and allowed

to adhere overnight.[4][5]
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Compound Treatment: The cells are treated with various concentrations of the test

compounds for a specified duration (e.g., 72 hours).

MTT Incubation: MTT solution is added to each well and incubated for a few hours, allowing

viable cells to reduce the yellow MTT to purple formazan crystals.

Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution

(e.g., DMSO).

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a

specific wavelength (e.g., 570 nm) using a microplate reader.

IC50 Calculation: The IC50 value, representing the concentration of the compound that

inhibits cell growth by 50%, is determined from the dose-response curve.

Visualizing the Mechanism and SAR
To better understand the context of pyrido[2,3-d]pyrimidine inhibitors, the following diagrams

illustrate a key signaling pathway they target and a generalized workflow for their SAR analysis.
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Caption: A simplified signaling pathway illustrating the mechanism of action of pyrido[2,3-

d]pyrimidine tyrosine kinase inhibitors.
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Caption: A workflow diagram outlining the structure-activity relationship (SAR) analysis process

for pyrido[2,3-d]pyrimidine inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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